molecular formula C10H9BrN2O2 B8115406 6-bromo-7-methoxy-2-methyl-1H-quinazolin-4-one

6-bromo-7-methoxy-2-methyl-1H-quinazolin-4-one

Cat. No.: B8115406
M. Wt: 269.09 g/mol
InChI Key: WEDBTOMTQCSLRX-UHFFFAOYSA-N
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Description

The compound identified as “6-bromo-7-methoxy-2-methyl-1H-quinazolin-4-one” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.

Preparation Methods

Industrial Production Methods: Industrial production of 6-bromo-7-methoxy-2-methyl-1H-quinazolin-4-one would likely involve large-scale chemical processes, ensuring high yield and purity. These methods would be optimized for cost-effectiveness and efficiency, often utilizing advanced technologies and equipment.

Chemical Reactions Analysis

Types of Reactions: 6-bromo-7-methoxy-2-methyl-1H-quinazolin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and molecular structure.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products.

Scientific Research Applications

6-bromo-7-methoxy-2-methyl-1H-quinazolin-4-one has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a probe or reagent to study biological processes. In medicine, this compound could be investigated for its potential therapeutic properties. Industrial applications may include its use as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-bromo-7-methoxy-2-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups. Understanding the mechanism of action is crucial for developing new applications and optimizing its use in research and industry.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 6-bromo-7-methoxy-2-methyl-1H-quinazolin-4-one can be identified based on structural and functional similarities. These compounds may share common features such as functional groups or molecular frameworks.

Uniqueness: this compound’s uniqueness lies in its specific structure and properties, which differentiate it from other similar compounds. This uniqueness can be leveraged to explore new applications and enhance its utility in various scientific fields.

Conclusion

This compound is a compound with significant potential in various scientific disciplines. Understanding its synthesis, reactions, applications, and mechanism of action is essential for fully harnessing its capabilities. By comparing it with similar compounds, researchers can identify its unique features and explore new avenues for its use.

Properties

IUPAC Name

6-bromo-7-methoxy-2-methyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-5-12-8-4-9(15-2)7(11)3-6(8)10(14)13-5/h3-4H,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDBTOMTQCSLRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C2=CC(=C(C=C2N1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C2=CC(=C(C=C2N1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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